BenchChemオンラインストアへようこそ!

2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Structure-Activity Relationship GPCR Ligand Design Chemical Biology

2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226430-38-1) is a synthetic small molecule built on a thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is a recognized privileged structure in kinase inhibitor design.

Molecular Formula C23H22N4OS
Molecular Weight 402.52
CAS No. 1226430-38-1
Cat. No. B2356335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
CAS1226430-38-1
Molecular FormulaC23H22N4OS
Molecular Weight402.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
InChIInChI=1S/C23H22N4OS/c1-16-6-5-9-18(14-16)26-10-12-27(13-11-26)23-24-20-19(17-7-3-2-4-8-17)15-29-21(20)22(28)25-23/h2-9,14-15H,10-13H2,1H3,(H,24,25,28)
InChIKeyFGDOGQRDZAXDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Compound Class and Core Characteristics for Research Procurement


2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226430-38-1) is a synthetic small molecule built on a thieno[3,2-d]pyrimidin-4(3H)-one core [1]. This scaffold is a recognized privileged structure in kinase inhibitor design [2]. The compound features a 3-methylphenylpiperazine moiety at the C2 position and a phenyl group at C7, a substitution pattern consistent with 2,7-disubstituted thieno[3,2-d]pyrimidines investigated for protein kinase inhibition and GPCR modulation [2][3]. Its molecular weight is 402.5 g/mol, with a computed XLogP3-AA of 4.3 and a topological polar surface area of 76.2 Ų [1].

Procurement Risk in 2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Why In-Class Analogs Cannot Be Interchanged


Substituting this specific compound with a close thieno[3,2-d]pyrimidine analog carries substantial scientific risk due to the non-linear structure-activity relationships (SAR) inherent to this scaffold. The 2,7-disubstitution pattern is pharmacophorically critical; the patent literature explicitly teaches that variations at these positions govern selectivity across protein kinases [1]. Furthermore, research on related (benzo)thienopyrimidinone series demonstrates that even conservative changes to the piperazine N4-substituent (e.g., phenyl vs. benzyl) can shift receptor subtype affinity [2]. Uncontrolled interchange may nullify target engagement, introduce off-target liabilities, or compromise a screening campaign's reproducibility .

2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence for Informed Selection


Piperazine N-Aryl Substituent Differentiation: 3-Methylphenyl vs. Benzyl in 7-Phenylthieno[3,2-d]pyrimidin-4-ones

The target compound bears a 3-methylphenyl substituent on the piperazine ring, differentiating it from the closest commercial analog, 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (C23H22N4OS, MW 402.52) [1]. In related (benzo)thienopyrimidinone series, phenylpiperazine and benzylpiperazine derivatives exhibit distinct 5-HT7 receptor binding profiles, with phenylpiperazine congeners generally showing higher affinity; for example, a phenylpiperazine derivative (C1) achieved Ki = 0.85 nM with 48-fold selectivity over 5-HT1AR, while benzylpiperazine analog B2 showed Ki = 9.08 nM (over 10-fold weaker) [2][3]. The 3-methyl group introduces steric and electronic modulation at the piperazine N4 position, which can further tune target selectivity [2].

Structure-Activity Relationship GPCR Ligand Design Chemical Biology

C7-Phenyl Substituent Differentiation: Unsubstituted Phenyl vs. 4-Methoxyphenyl and 4-Methylphenyl Analogs

The C7-phenyl substituent of the target compound lacks electron-donating or withdrawing groups, in contrast to commercially listed analogs such as 7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one (CAS: 1226427-52-6, MW 432.54) and 7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1226442-81-4, MW 414.52) . The 2,7-substituted thieno[3,2-d]pyrimidine patent (US 8,586,580) teaches that the C7 aryl group directly modulates kinase selectivity; electron-donating substituents can alter ATP-binding pocket interactions, potentially reducing potency against certain kinases while enhancing activity against others [1].

Kinase Inhibitor Selectivity Medicinal Chemistry SAR Analysis

Physicochemical Property Profile: Lipophilicity and Polar Surface Area vs. Clinical Candidate Pictilisib (GDC-0941)

The compound's computed XLogP3-AA of 4.3 and topological polar surface area (tPSA) of 76.2 Ų position it within favorable drug-like chemical space [1]. Compared to the clinically evaluated thieno[3,2-d]pyrimidine PI3K inhibitor Pictilisib (GDC-0941; MW 513.6, tPSA 106.6 Ų, cLogP ~2.5) [2], the target compound is more lipophilic and less polar, which may confer distinct membrane permeability characteristics and blood-brain barrier penetration potential, relevant for CNS target applications [3].

Drug-likeness ADME Prediction Lead Optimization

Scaffold-Class Kinase Inhibition Potential: Piperazine vs. Piperazinone in Thieno[3,2-d]pyrimidine PI3Kδ Inhibitors

A 2020 SAR study demonstrated that piperazinone-containing thieno[3,2-d]pyrimidines are more potent and selective for PI3Kδ than their piperazine counterparts . While this study compared piperazinone to piperazine at the 6-position of the core, it establishes that the oxidation state and substitution of the piperazine ring critically impacts target potency. The target compound's piperazine moiety (unoxidized, N-aryl substituted at C2) represents a distinct chemotype that may exhibit different PI3K isoform selectivity profiles compared to piperazinone-based inhibitors like idelalisib .

PI3Kδ Inhibition Kinase Selectivity Lead Discovery

Vendor Purity and Supply Consistency: AKSci vs. Generic Research Chemical Sources

The compound is supplied by AKSci (catalog 3882EM) at a specified minimum purity of 95% . In the research chemical supply landscape, documented purity specifications with batch-level quality assurance (SDS and COA available upon request) provide a verifiable baseline that generic, unspecified sources may not meet. This is particularly critical for thienopyrimidine compounds where trace impurities can confound biological assay results [1].

Chemical Procurement Quality Assurance Reproducibility

2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Evidence-Backed Research Application Scenarios


CNS GPCR Screening: 5-HT7 Receptor Ligand Discovery Starting Point

Based on cross-study evidence that phenylpiperazine-substituted thienopyrimidinones exhibit high-affinity 5-HT7 receptor binding (Ki values reaching sub-nanomolar potency) [1], this compound is well-suited as a starting point for CNS receptor screening panels. Its moderate lipophilicity (XLogP3 = 4.3) and low tPSA (76.2 Ų) predict blood-brain barrier permeability, positioning it for neurological indication lead generation [2].

Kinase Inhibitor Scaffold Expansion: PI3K Isoform Profiling and Selectivity Benchmarking

The 2,7-disubstituted thieno[3,2-d]pyrimidine scaffold is patented for broad protein kinase inhibition [3]. This compound, with its unoxidized piperazine moiety at C2 and neutral phenyl at C7, serves as an ideal baseline chemotype for systematic PI3K isoform profiling and comparison against piperazinone-based inhibitors, where the oxidation state critically modulates potency .

Medicinal Chemistry SAR Expansion: C7 Substituent Exploration Platform

The unsubstituted C7-phenyl group provides a neutral electronic baseline (Hammett σp = 0) [4], making this compound the optimal precursor for parallel synthesis or library construction where C7 substitution effects (electron-donating, electron-withdrawing, steric) can be systematically mapped without pre-existing bias. Close analogs with 4-methoxyphenyl (σp = -0.27) or 4-methylphenyl (σp = -0.17) at C7 are commercially listed, enabling direct comparative SAR studies .

Chemical Probe Development: N4-Piperazine Substituent Pharmacophore Mapping

The 3-methylphenyl substituent on the piperazine ring distinguishes this compound from the benzylpiperazine analog, where over 10-fold differences in 5-HT7 receptor affinity have been documented in related series [1]. This compound is appropriate for mapping the N4-substituent pharmacophore space across multiple GPCR and kinase targets, contributing to the development of selective chemical probes.

Quote Request

Request a Quote for 2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.